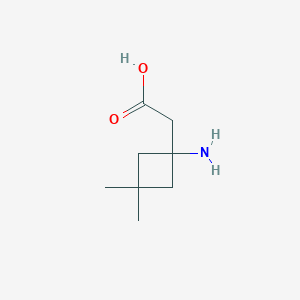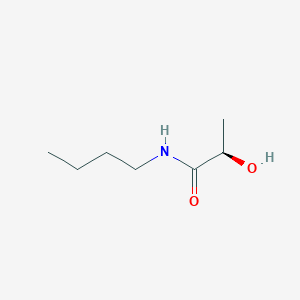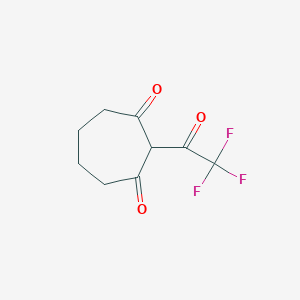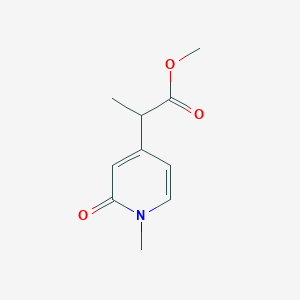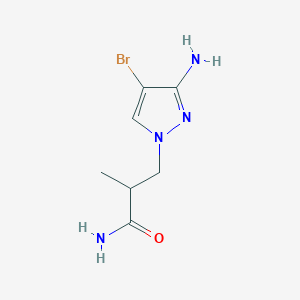
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide: is a chemical compound with the molecular formula C7H11BrN4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Amination: The bromo-substituted pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group at the 3-position.
Amidation: Finally, the resulting 3-amino-4-bromo-1H-pyrazole is reacted with 2-methylpropanoyl chloride to form the desired amide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Catalysis: Potential use as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Drug Development:
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry:
Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Comparison:
- Structural Differences: The listed compounds differ in their substituents and functional groups attached to the pyrazole ring, which can significantly affect their chemical properties and reactivity.
- Unique Features: 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is unique due to the presence of both an amino group and a bromo substituent on the pyrazole ring, along with a 2-methylpropanamide moiety. This combination of functional groups can lead to unique reactivity and potential applications.
Propiedades
Fórmula molecular |
C7H11BrN4O |
|---|---|
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
3-(3-amino-4-bromopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-4(7(10)13)2-12-3-5(8)6(9)11-12/h3-4H,2H2,1H3,(H2,9,11)(H2,10,13) |
Clave InChI |
DBSZJDNXTKDHRG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C(=N1)N)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)

